Moxidectin

Catalog No.
S536074
CAS No.
113507-06-5
M.F
C37H53NO8
M. Wt
639.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Moxidectin

CAS Number

113507-06-5

Product Name

Moxidectin

IUPAC Name

(1R,4S,4'E,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Molecular Formula

C37H53NO8

Molecular Weight

639.8 g/mol

InChI

InChI=1S/C37H53NO8/c1-21(2)14-25(6)33-26(7)31(38-42-8)19-36(46-33)18-29-17-28(45-36)13-12-23(4)15-22(3)10-9-11-27-20-43-34-32(39)24(5)16-30(35(40)44-29)37(27,34)41/h9-12,14,16,21-22,26,28-30,32-34,39,41H,13,15,17-20H2,1-8H3/b10-9+,23-12+,25-14+,27-11+,38-31+/t22-,26-,28+,29-,30-,32+,33+,34+,36-,37+/m0/s1

InChI Key

YZBLFMPOMVTDJY-LSGXYNIPSA-N

SMILES

Array

solubility

Insoluble

Synonyms

5-hydroxymilbemycin beta7, CL 301,423, CL 301423, Cydectin, milbemectin, milbemycin, milbemycin A3, milbemycin A4, milbemycin alpha1, milbemycin alpha10, milbemycin alpha11, milbemycin alpha13, milbemycin alpha14, milbemycin alpha15, milbemycin alpha2, milbemycin alpha3, milbemycin alpha4, milbemycin alpha5, milbemycin alpha6, milbemycin alpha7, milbemycin alpha8, milbemycin alpha9, milbemycin B, milbemycin beta1, milbemycin beta12, milbemycin beta2, milbemycin beta3, milbemycin D, milbemycins, moxidectin

Canonical SMILES

CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C

Isomeric SMILES

C[C@@H]/1C/C(=C\C[C@@H]2C[C@@H](C[C@@]3(O2)C/C(=N/OC)/[C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(C(=C/C=C1)CO5)O)O)C)/C

The exact mass of the compound Moxidectin is 639.37712 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antiparasitic products, insecticides and repellents, Endectocides, Milbemycins -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Moxidectin (CAS: 113507-06-5) is a highly lipophilic, milbemycin-class macrocyclic lactone widely procured as an active pharmaceutical ingredient (API) for broad-spectrum anthelmintic and endectocide formulations. Structurally distinct from avermectins due to the absence of a disaccharide moiety at the C-13 position, moxidectin exhibits exceptional adipose tissue partitioning and metabolic stability. In industrial and pharmaceutical procurement, it is prioritized for its ability to support extended-release profiles—such as 6-to-12-month injectable depots—and its wider safety margins in sensitive mammalian populations [1]. Its unique pharmacokinetic properties make it a high-value precursor for both veterinary and emerging human tropical disease therapeutics.

Defaulting to a more common macrocyclic lactone, such as ivermectin, fundamentally compromises formulation longevity and safety profiles. Moxidectin's significantly higher lipophilicity (logP ~6.0 vs 4.8 for ivermectin) drives a much larger volume of distribution and a dramatically extended elimination half-life, which is critical for single-dose, long-acting depot formulations [1]. Furthermore, ivermectin relies heavily on intact P-glycoprotein (P-gp) efflux pumps at the blood-brain barrier to prevent neurotoxicity; in P-gp-deficient subjects (e.g., MDR1-mutant canines), ivermectin rapidly accumulates in the brain. Moxidectin interacts differently with these transporters and mammalian GABA(A) receptors, providing a significantly wider margin of safety [1]. Finally, generic avermectins show high susceptibility to nematode resistance, whereas moxidectin maintains high potency against many ivermectin-resistant strains, making substitution unviable for efficacy-critical applications [2].

Pharmacokinetic Longevity and Tissue Distribution

Moxidectin's structural lipophilicity translates directly into superior pharmacokinetic retention. In comparative in vivo oral administration models (beagle dogs), moxidectin demonstrated a terminal elimination half-life of 621.3 ± 149.3 hours, compared to just 80.3 ± 29.8 hours for ivermectin. Additionally, the apparent volume of distribution at steady state (Vss/F) was 19.21 ± 3.61 L/kg for moxidectin versus 5.35 ± 1.29 L/kg for ivermectin [1].

Evidence DimensionTerminal elimination half-life and Volume of Distribution (Vss/F)
Target Compound DataHalf-life = 621.3 h; Vss/F = 19.21 L/kg
Comparator Or BaselineIvermectin (Half-life = 80.3 h; Vss/F = 5.35 L/kg)
Quantified Difference7.7-fold longer half-life and 3.6-fold larger volume of distribution.
ConditionsOral administration at 250 µg/kg in beagle dog models.

Enables the development of ultra-long-acting formulations (e.g., annual injectables) that cannot be achieved with ivermectin.

Neurotoxicity Margin in P-glycoprotein Deficiency

Moxidectin offers a substantially improved safety profile in subjects with compromised blood-brain barrier efflux mechanisms. In Mdr1ab(-/-) knockout mice (a model for MDR1-mutant animals), the lethal dose (LD50) for moxidectin was established at 2.3 µmol/kg. In direct contrast, the LD50 for ivermectin was 0.46 µmol/kg. This demonstrates that moxidectin requires significantly higher systemic concentrations to induce neurotoxicity, partly due to slower brain penetration and lower affinity for mammalian GABA(A) receptors[1].

Evidence DimensionLethal Dose 50 (LD50) in P-gp-deficient subjects
Target Compound Data2.3 µmol/kg
Comparator Or BaselineIvermectin (0.46 µmol/kg)
Quantified Difference5-fold higher safety margin (lower toxicity) in MDR1-deficient models.
ConditionsSubcutaneous administration in Mdr1ab(-/-) knockout mice.

Critical for procuring APIs intended for broad-spectrum veterinary products where genetic sensitivities (like the collie MDR1 mutation) pose severe liability risks.

Efficacy Against Avermectin-Resistant Nematodes

Due to differences in target receptor interaction and potency, moxidectin remains highly effective against strains that have developed resistance to standard avermectins. In a larval migration on agar test (LMAT) utilizing a selected field strain of ivermectin-resistant Haemonchus contortus, the lethal concentration (LC50) for moxidectin was 1.253 µg/mL. The same resistant strain required an LC50 of 91.06 µg/mL for ivermectin [1].

Evidence DimensionLethal concentration (LC50) in resistant H. contortus
Target Compound Data1.253 µg/mL
Comparator Or BaselineIvermectin (91.06 µg/mL)
Quantified Difference72.6-fold higher potency against the resistant isolate.
ConditionsIn vitro Larval Migration on Agar Test (LMAT).

Drives the selection of Moxidectin for agricultural and veterinary formulations in regions where ivermectin resistance has rendered older drugs obsolete.

Lipophilicity and Lipid-Matrix Formulation Compatibility

The absence of the C-13 disaccharide group in moxidectin significantly increases its lipophilicity compared to avermectins. Moxidectin exhibits a logP of 6.0, whereas ivermectin has a logP of 4.8 [1]. This logarithmic difference translates to a substantially higher affinity for lipid matrices, enabling its successful incorporation into specialized lipid-based delivery systems, such as glyceryl tristearate microspheres, which erode slowly over months.

Evidence DimensionPartition coefficient (logP)
Target Compound DatalogP = 6.0
Comparator Or BaselineIvermectin (logP = 4.8)
Quantified Difference1.2 log unit difference (over 10-fold higher lipophilicity).
ConditionsStandard physicochemical profiling.

Directly dictates solvent selection, lipid microsphere compatibility, and the feasibility of sustained-release depot manufacturing.

Long-Acting Depot Injectables

Leveraging its high logP (6.0) and massive volume of distribution, moxidectin is the API of choice for extended-release veterinary injectables (e.g., lipid microsphere suspensions) that provide 6 to 12 months of continuous prophylaxis from a single dose [1].

Therapeutics for MDR1-Sensitive Breeds

Due to its 5-fold higher LD50 in P-glycoprotein deficient models compared to ivermectin, moxidectin is prioritized in topical and oral formulations designed for herding dogs (e.g., collies) susceptible to macrocyclic lactone neurotoxicity [2].

Resistance-Breaking Agricultural Anthelmintics

With up to 72-fold higher potency against specific ivermectin-resistant nematode strains (like H. contortus), moxidectin is procured for livestock herd management where legacy avermectin treatments have failed [3].

Human Tropical Disease Interventions

Moxidectin's superior pharmacokinetic retention and distinct tissue distribution profile have driven its recent adoption and FDA approval for human onchocerciasis (river blindness), offering more sustained microfilarial clearance than the traditional ivermectin baseline[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

639.37711765 Da

Monoisotopic Mass

639.37711765 Da

Boiling Point

When found in oily form it is expected to boil at 160 ºC

Heavy Atom Count

46

LogP

6

Appearance

White to off-white solid powder

Melting Point

145-154 ºC

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NGU5H31YO9

GHS Hazard Statements

Aggregated GHS information provided by 101 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (36.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (59.41%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (34.65%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (34.65%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (60.4%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Moxidectin is indicated for the treatment of river blindness, also called onchocerciasis, in patients aged 12 years and older. River blindness is caused by a parasitic worm _Onchocerca volvulus_ and it is manifested as severe itching, disfiguring skin conditions and visual impairment caused by the worm's larvae. The transmission of _Onchocerca volvulus_ is performed person to person by black flies that breed in fast-flowing rivers in sub-Saharan Africa, Yemen and South and Central America. The larvae released by the adult parasite invade skin and eyes where they can produce the severe disease manifestations.
FDA Label

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anti-Infective Agents; Antiparasitic Agents; Anthelmintics; Antinematodal Agents; Insecticides; Macrolides

Pharmacology

Moxidectin has been reported to be highly effective against _Onchocerca volvulus_ when compared to ivermectin.[A33398] When moxidectin was administered in infected individuals, the microfilarial load in the skin was lower even when compared to the current therapy, ivermectin. The levels of microfilarial got reduced to an undetectable level while being safe to be used in mass drug administration.[L2986]
Moxidectin is a macrocyclic lactone derived from Streptomyces cyanogriseus with antiparasitic activity. Upon administration, moxidectin may bind to glutamate-gated chloride channels (GluCl), gamma-aminobutyric acid (GABA) receptors and/or ATP-binding cassette (ABC) transporters expressed on nematode neurons and pharyngeal muscle cells. As a result, neurons or muscle cells remain at either hyperpolarization or depolarization state, thereby resulting in muscle paralysis. Moxidectin reduces the motility and fertility of the parasite and its excretion of immunomodulatory proteins, and inhibits the release of microfilariae.

MeSH Pharmacological Classification

Insecticides

ATC Code

QP54AB52
P - Antiparasitic products, insecticides and repellents
P02 - Anthelmintics
P02C - Antinematodal agents
P02CX - Other antinematodals
P02CX03 - Moxidectin

Mechanism of Action

Moxidectin selectively binds to the parasite's GABA-A and glutamate-gated chloride ion channels which are vital for the function of invertebrate nerve and muscle cells. It presents activity against the parasite but it does not kill him. Once moxidectin is bound, there is an increased permeability leading to an influx of chloride ions and flaccid paralysis of the parasite.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

113507-06-5

Absorption Distribution and Excretion

The penetration of moxidectin in the parasite is not restricted as this compound is a very poor substrate of p-glycoprotein, which is vital for the reduction of the uptake of lipophilic compounds from the GI tract and for the increase in biliary, intestinal and renal secretion. After oral administration of moxidectin, the plasma maximal concentration of 70.4 mg/kg was reached after 0.37 day with a reported AUC of 363.6 mcg/day/ml. It is also important to mention that oral bioavailability is enhanced with the co-administration with lipids.
When moxidectin is orally administered, 2% of the dose is eliminated unchanged in the feces within 72 hours. Renal elimination is negligible.
Moxidectin presents a larger volume of distribution and mean residence time when compared to ivermectin. The reported volume of distribution is of 1.2 l/kg.
The apparent clearance of moxidectin is 3.5 L/hour.

Metabolism Metabolites

Reports have registered enzymatic modification in humans and in nematodes. In the case of moxidectin, there has been registered C29-30- and C14-mono-hydroxymethyl derivatives mainly by the cytochrome CYP3A and CYP2B. The metabolism of moxidectin is considered to contribute to a small extent to the elimination. Some other metabolites formed are O-demethyl-dihydroxy metabolites. The metabolism of the of moxidectin is not major as the major residue in fat, liver, kidney and muscle is the unchanged moxidectin.

Wikipedia

Moxidectin

Biological Half Life

Moxidectin reporter terminal half-life is 20.2 days.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Veterinary Drug -> ANTHELMINTHIC_AGENT; -> JECFA Functional Classes

Dates

Last modified: 08-15-2023
1: Diakou A, Morelli S, Dimzas D, Di Cesare A, Capelli G, Parrinello C, Pollmeier M, Schaper R, Traversa D. Efficacy of a moxidectin/imidacloprid spot-on formulation (Advocate(®)) for the treatment of Troglostrongylus brevior in naturally infected cats in a field study in Greece. Parasit Vectors. 2019 Nov 4;12(1):519. doi: 10.1186/s13071-019-3760-9. PubMed PMID: 31685011; PubMed Central PMCID: PMC6829829.
2: Hussar DA, Chahine EB. Omadacycline tosylate, Sarecycline hydrochloride, Rifamycin sodium, and Moxidectin. J Am Pharm Assoc (2003). 2019 Sep - Oct;59(5):756-760. doi: 10.1016/j.japh.2019.07.016. PubMed PMID: 31522740.
3: Getachew B, Tizabi Y. Antidepressant effects of moxidectin, an antiparasitic drug, in a rat model of depression. Behav Brain Res. 2019 Dec 30;376:112220. doi: 10.1016/j.bbr.2019.112220. Epub 2019 Sep 9. PubMed PMID: 31513828; PubMed Central PMCID: PMC6783392.
4: Kryda K, Six RH, Walsh KF, Holzmer SJ, Chapin S, Mahabir SP, Myers M, Inskeep T, Rugg J, Cundiff B, Pullins A, Ulrich M, McCall JW, McTier TL, Maeder SJ. Laboratory and field studies to investigate the efficacy of a novel, orally administered combination product containing moxidectin, sarolaner and pyrantel for the prevention of heartworm disease (Dirofilaria immitis) in dogs. Parasit Vectors. 2019 Sep 11;12(1):445. doi: 10.1186/s13071-019-3702-6. PubMed PMID: 31506094; PubMed Central PMCID: PMC6737634.
5: McTier TL, Six RH, Pullins A, Chapin S, Kryda K, Mahabir SP, Woods DJ, Maeder SJ. Preventive efficacy of oral moxidectin at various doses and dosage regimens against macrocyclic lactone-resistant heartworm (Dirofilaria immitis) strains in dogs. Parasit Vectors. 2019 Sep 11;12(1):444. doi: 10.1186/s13071-019-3685-3. PubMed PMID: 31506088; PubMed Central PMCID: PMC6737633.
6: Krautmann MJ, Mahabir S, Fielder A, Collard W, Wolthuis TL, Esch K, Morton T, Alleman K, Luo L, McCandless E, Nederveld S, Kryda K, Carroll R, Boucher JF. Safety of an extended-release injectable moxidectin suspension formulation (ProHeart(®) 12) in dogs. Parasit Vectors. 2019 Sep 6;12(1):433. doi: 10.1186/s13071-019-3690-6. PubMed PMID: 31492168; PubMed Central PMCID: PMC6728954.
7: Genchi M, Vismarra A, Lucchetti C, Viglietti A, Crosara S, Gnudi G, Quintavalla C, Schaper R, Kramer L. Efficacy of imidacloprid 10%/moxidectin 2.5% spot on (Advocate®, Advantage Multi®) and doxycycline for the treatment of natural Dirofilaria immitis infections in dogs. Vet Parasitol. 2019 Sep;273:11-16. doi: 10.1016/j.vetpar.2019.07.011. Epub 2019 Jul 27. PubMed PMID: 31442887.
8: de Oliveira Ferreira F, Porto RS, Rath S. Aerobic dissipation of avermectins and moxidectin in subtropical soils and dissipation of abamectin in a field study. Ecotoxicol Environ Saf. 2019 Nov 15;183:109489. doi: 10.1016/j.ecoenv.2019.109489. Epub 2019 Aug 5. PubMed PMID: 31394379.
9: McTier TL, Kryda K, Wachowski M, Mahabir S, Ramsey D, Rugg D, Mazaleski M, Therrien C, Adams E, Wolff T, Bowman DD. ProHeart® 12, a moxidectin extended-release injectable formulation for prevention of heartworm (Dirofilaria immitis) disease in dogs in the USA for 12 months. Parasit Vectors. 2019 Jul 26;12(1):369. doi: 10.1186/s13071-019-3632-3. PubMed PMID: 31349867; PubMed Central PMCID: PMC6660952.
10: Getachew B, Reyes RE, Davies DL, Tizabi Y. Moxidectin Effects on Gut Microbiota of Wistar-Kyoto Rats: Relevance to Depressive-Like Behavior. Clin Pharmacol Transl Med. 2019;3(1):134-142. Epub 2019 May 5. PubMed PMID: 31321385; PubMed Central PMCID: PMC6639013.
11: Prichard RK, Geary TG. Perspectives on the utility of moxidectin for the control of parasitic nematodes in the face of developing anthelmintic resistance. Int J Parasitol Drugs Drug Resist. 2019 Aug;10:69-83. doi: 10.1016/j.ijpddr.2019.06.002. Epub 2019 Jun 15. Review. PubMed PMID: 31229910; PubMed Central PMCID: PMC6593148.
12: Fisara P, Guerino F, Sun F. Efficacy of a spot-on combination of fluralaner plus moxidectin (Bravecto(®) Plus) in cats following repeated experimental challenge with a field isolate of Ctenocephalides felis. Parasit Vectors. 2019 May 23;12(1):259. doi: 10.1186/s13071-019-3512-x. PubMed PMID: 31122282; PubMed Central PMCID: PMC6533700.
13: Verdú JR, Cortez V, Martinez-Pinna J, Ortiz AJ, Lumaret JP, Lobo JM, Sánchez-Piñero F, Numa C. Author Correction: First assessment of the comparative toxicity of ivermectin and moxidectin in adult dung beetles: Sub-lethal symptoms and pre-lethal consequences. Sci Rep. 2019 May 21;9(1):7845. doi: 10.1038/s41598-019-43806-2. PubMed PMID: 31110196; PubMed Central PMCID: PMC6527691.
14: Keller L, Palmeirim MS, Ame SM, Ali SM, Puchkov M, Huwyler J, Hattendorf J, Keiser J. Efficacy and safety of ascending dosages of moxidectin and moxidectin-albendazole against Trichuristrichiura in adolescents: a randomized controlled trial. Clin Infect Dis. 2019 May 2. pii: ciz326. doi: 10.1093/cid/ciz326. [Epub ahead of print] PubMed PMID: 31044235.
15: Fazzio L, Moreno L, Galvan W, Canton C, Alvarez L, Streitenberger N, Sánchez R, Lanusse C, Sanabria R. Pharmacokinetic profile and anthelmintic efficacy of moxidectin administered by different doses and routes to feedlot calves. Vet Parasitol. 2019 Feb;266:73-79. doi: 10.1016/j.vetpar.2018.12.016. Epub 2019 Jan 11. PubMed PMID: 30736951.
16: Fourie JJ, Meyer L, Thomas E. Efficacy of topically administered fluralaner or imidacloprid/moxidectin on dogs with generalised demodicosis. Parasit Vectors. 2019 Jan 25;12(1):59. doi: 10.1186/s13071-018-3230-9. PubMed PMID: 30683143; PubMed Central PMCID: PMC6346496.
17: Otranto D, Solari Basano F, Pombi M, Capelli G, Nazzari R, Falsone L, Petry G, Pollmeier MG, Lia RP. Effectiveness of the spot-on combination of moxidectin and imidacloprid (Advocate®) in the treatment of ocular thelaziosis by Thelazia callipaeda in naturally infected cats. Parasit Vectors. 2019 Jan 11;12(1):25. doi: 10.1186/s13071-018-3262-1. PubMed PMID: 30635002; PubMed Central PMCID: PMC6329153.
18: Rohdich N, Zschiesche E, Wolf O, Loehlein W, Pobel T, Gil MJ, Roepke RKA. Field effectiveness and safety of fluralaner plus moxidectin (Bravecto® Plus) against ticks and fleas: a European randomized, blinded, multicenter field study in naturally-infested client-owned cats. Parasit Vectors. 2018 Nov 19;11(1):598. doi: 10.1186/s13071-018-3175-z. PubMed PMID: 30454052; PubMed Central PMCID: PMC6240940.
19: Walther FM, Fisara P, Roepke RKA. Safety of topical administration of fluralaner plus moxidectin concurrently with praziquantel in cats. Parasit Vectors. 2018 Nov 19;11(1):597. doi: 10.1186/s13071-018-3170-4. PubMed PMID: 30454033; PubMed Central PMCID: PMC6240955.
20: Rohdich N, Zschiesche E, Wolf O, Loehlein W, Kirkova Z, Iliev P, Rapti D, Postoli R, Capári B, Farkas R, Roepke RKA. A randomized, blinded, controlled, multi-centered field study assessing the treatment of gastrointestinal nematode infections in cats with fluralaner plus moxidectin spot-on solution (Bravecto® Plus). Parasit Vectors. 2018 Nov 19;11(1):589. doi: 10.1186/s13071-018-3169-x. PubMed PMID: 30449275; PubMed Central PMCID: PMC6240952.

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